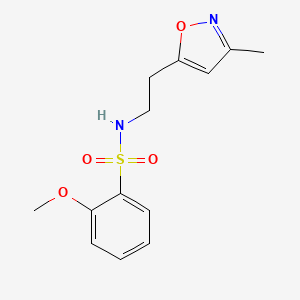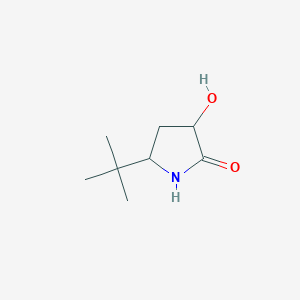
5-Tert-butyl-3-hydroxypyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Tert-butyl-3-hydroxypyrrolidin-2-one” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “5-Tert-butyl-3-hydroxypyrrolidin-2-one” were not found, pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The InChI code for “5-Tert-butyl-3-hydroxypyrrolidin-2-one” is 1S/C8H15NO2/c1-8(2,3)6-4-5(10)7(11)9-6/h5-6,10H,4H2,1-3H3,(H,9,11) . This indicates the presence of a pyrrolidin-2-one ring with a tert-butyl group at the 5-position and a hydroxy group at the 3-position .
Physical And Chemical Properties Analysis
“5-Tert-butyl-3-hydroxypyrrolidin-2-one” is a powder at room temperature .
Aplicaciones Científicas De Investigación
Application in Molecular Probes and Labels
Nitroxides, including compounds like 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl, are extensively used as molecular probes and labels in various fields such as biophysics, structural biology, and biomedical research. Their resistance to chemical reduction is crucial for these applications, and this resistance is influenced by the electronic and steric effects of substituents such as those in 5-tert-butyl-3-hydroxypyrrolidin-2-one (Zhurko et al., 2020).
Facilitating tert-Butoxycarbonyl Group Migration
The tert-butyloxycarbonyl (Boc) group, similar to structures in 5-tert-butyl-3-hydroxypyrrolidin-2-one, is involved in a fast N→O migration in certain imide compounds. This process involves an unusual nine-membered cyclic transition state, highlighting the compound's potential in complex organic synthesis and mechanisms (Xue & Silverman, 2010).
Role in Singlet Oxygen Reactions
Compounds structurally related to 5-tert-butyl-3-hydroxypyrrolidin-2-one participate in reactions with singlet oxygen, leading to the formation of 5-substituted pyrroles. These reactions are valuable in the synthesis of complex molecules like prodigiosin (Wasserman et al., 2004).
Synthesis of RNA using 2'-O-DTM Protection
In the field of oligonucleotide synthesis, the tert-Butyldithiomethyl (DTM) group, which is related to the tert-butyl group in 5-tert-butyl-3-hydroxypyrrolidin-2-one, is used for protecting 2'-OH during RNA synthesis. This approach allows for fast and high-yield synthesis of RNA, demonstrating the compound's relevance in RNA-based research (Semenyuk et al., 2006).
Biotransformation in Pharmaceutical Synthesis
Tert-butyl groups, like those in 5-tert-butyl-3-hydroxypyrrolidin-2-one, are used in biotransformation processes for synthesizing key pharmaceutical intermediates. For example, carbonyl reductase enzymes effectively utilize tert-butyl compounds in the synthesis of intermediates for statin drugs (Liu et al., 2018).
Safety And Hazards
The safety information for “5-Tert-butyl-3-hydroxypyrrolidin-2-one” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
5-tert-butyl-3-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)6-4-5(10)7(11)9-6/h5-6,10H,4H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBSFGUZXBYMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-3-hydroxypyrrolidin-2-one | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

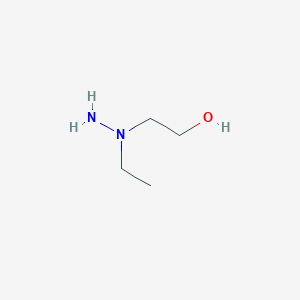
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)
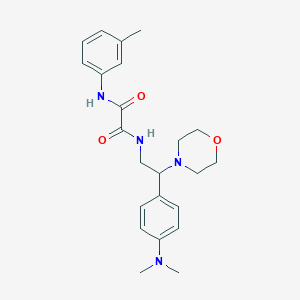
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)
![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)
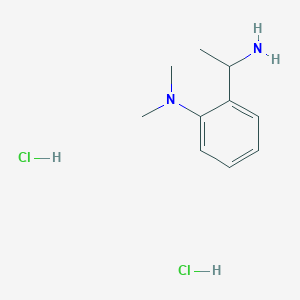
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)
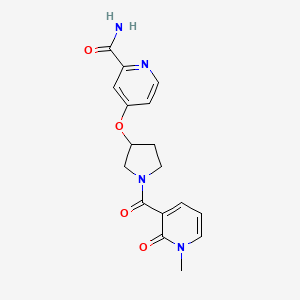
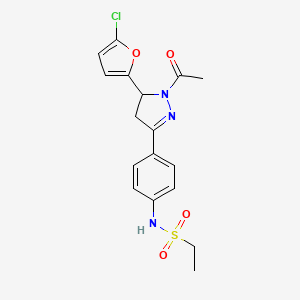
![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)
![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)
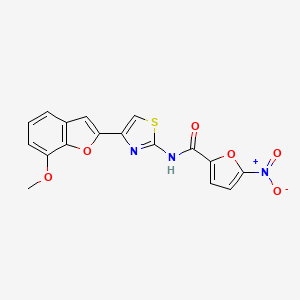
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)
